5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid
Description
This compound is a multifunctional organic molecule featuring:
- Furan-2-carboxylic acid backbone: Provides hydrogen-bonding capability and aromaticity.
- Spirocyclic amine core: A 1-azaspiro[5.5]undecane ring system, which introduces conformational rigidity and 3D structural diversity.
- Dual protective groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): Commonly used in peptide synthesis for temporary amine protection.
- Boc (tert-butoxycarbonyl): Offers orthogonal protection for sequential deprotection strategies.
- Methylene linker: Connects the furan moiety to the spirocyclic amine.
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O7/c1-35(2,3)45-34(42)38-20-17-24(21-36(38)18-9-4-10-19-36)37(22-25-15-16-31(44-25)32(39)40)33(41)43-23-30-28-13-7-5-11-26(28)27-12-6-8-14-29(27)30/h5-8,11-16,24,30H,4,9-10,17-23H2,1-3H3,(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZABJIPECRQUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N(CC3=CC=C(O3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of the fluorenylmethyloxycarbonyl (fmoc) group suggests it may be involved in peptide synthesis.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been used in peptide synthesis, suggesting it may play a role in protein regulation.
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown.
Biological Activity
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid (referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Fluorenylmethoxycarbonyl (Fmoc) group
- Azaspiro structure
- Furan and carboxylic acid functionalities
The molecular formula is with a molecular weight of approximately 518.65 g/mol. Its complex structure suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
The biological activity of the compound primarily stems from its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor or modulator of various enzymatic pathways, particularly those involved in cellular signaling and metabolism.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes related to metabolic pathways, potentially affecting processes such as protein synthesis and degradation.
- Receptor Modulation : There is evidence suggesting that the compound can bind to certain receptors, altering their activity and leading to downstream effects on cell signaling.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antibiotics.
Case Studies
-
Anticancer Efficacy : A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Concentration (µM) Cell Viability (%) 0 100 10 85 25 70 50 50 -
Antimicrobial Activity : In a different study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, demonstrating its effectiveness as an antimicrobial agent.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
